molecular formula C6H5N3O B1489704 1h-Pyrazolo[4,3-c]pyridin-4-ol CAS No. 41373-13-1

1h-Pyrazolo[4,3-c]pyridin-4-ol

Cat. No.: B1489704
CAS No.: 41373-13-1
M. Wt: 135.12 g/mol
InChI Key: SWENTSLBISOJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Pyrazolo[4,3-c]pyridin-4-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable scaffold for drug discovery and development.

Biochemical Analysis

Biochemical Properties

1H-pyrazolo[4,3-c]pyridin-4(5H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can modulate signaling pathways that are critical for cell growth and differentiation. Additionally, 1H-pyrazolo[4,3-c]pyridin-4(5H)-one can bind to specific receptors, altering their conformation and activity .

Cellular Effects

The effects of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the proliferation and apoptosis of cancer cells, making it a potential candidate for anticancer therapies . Furthermore, 1H-pyrazolo[4,3-c]pyridin-4(5H)-one can impact metabolic pathways by altering the activity of key enzymes involved in cellular respiration and energy production .

Molecular Mechanism

At the molecular level, 1H-pyrazolo[4,3-c]pyridin-4(5H)-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function . This binding can result in the inhibition or activation of enzymes, leading to changes in metabolic and signaling pathways . Additionally, 1H-pyrazolo[4,3-c]pyridin-4(5H)-one can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to 1H-pyrazolo[4,3-c]pyridin-4(5H)-one has been associated with changes in cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as reducing tumor growth or modulating immune responses . At high doses, 1H-pyrazolo[4,3-c]pyridin-4(5H)-one can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

1H-pyrazolo[4,3-c]pyridin-4(5H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that are critical for its metabolism and clearance from the body . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . For example, 1H-pyrazolo[4,3-c]pyridin-4(5H)-one can inhibit enzymes involved in the glycolytic pathway, resulting in reduced glucose metabolism .

Transport and Distribution

The transport and distribution of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The localization and accumulation of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one can influence its activity and toxicity .

Subcellular Localization

1H-pyrazolo[4,3-c]pyridin-4(5H)-one is localized to specific subcellular compartments, where it can exert its effects on cellular function . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles . For instance, 1H-pyrazolo[4,3-c]pyridin-4(5H)-one can be found in the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1h-Pyrazolo[4,3-c]pyridin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, leading to the formation of the desired pyrazolopyridine scaffold . This reaction is often catalyzed by chiral-at-metal Rh(III) complexes, which provide high yields and enantioselectivity .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound can be scaled up using similar cyclization reactions with appropriate modifications to reaction conditions to ensure safety and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of these methods.

Chemical Reactions Analysis

Types of Reactions: 1h-Pyrazolo[4,3-c]pyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1h-Pyrazolo[4,3-c]pyridin-4-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.

    1H-pyrazolo[3,4-d]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.

Uniqueness: 1h-Pyrazolo[4,3-c]pyridin-4-ol is unique due to its specific ring fusion and substitution patterns, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

1,5-dihydropyrazolo[4,3-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-4-3-8-9-5(4)1-2-7-6/h1-3H,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWENTSLBISOJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 1H-pyrazolo[4,3-c]pyridin-4(5H)-one derivatives exert their anticancer effects?

A1: Studies suggest that certain derivatives, like 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP), inhibit prostate cancer cell proliferation by inducing autophagy and suppressing the mTOR/p70S6K pathway. [] This compound appears to achieve this by increasing LC3-II expression while decreasing SQSTM1/p62 expression, indicative of enhanced autophagy. [] Additionally, FMPPP elevates ERK1/2 phosphorylation and reduces mTOR and p70S6K phosphorylation in prostate cancer cells, further contributing to its antiproliferative effect. [] Another derivative, 1-(3,5-Dimethylphenyl)-6-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one, demonstrates similar anti-cancer activity by downregulating the phosphorylation of PI3K/AKT and STA3/JAK2 pathways. []

Q2: What about antimicrobial activity? How do these compounds act against microbes?

A2: While ricinine itself, a natural alkaloid containing the 1H-pyrazolo[4,3-c]pyridin-4(5H)-one core, shows limited antimicrobial activity, its derivatives show more promise. [] Notably, the acetyl ricininic acid derivative displays potent broad-spectrum activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeuroginosa, and Candida albicans. [] Further research is needed to elucidate the precise mechanism of action for these antimicrobial effects.

Q3: Is there evidence suggesting the structure of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one derivatives influences their activity?

A3: Yes, the structure-activity relationship (SAR) is crucial for understanding the different activities of these compounds. For instance, the presence of specific substituents on the core structure significantly influences both antimicrobial and antiquorum sensing activity. [] The acetyl ricininic acid derivative demonstrates superior antimicrobial action compared to other derivatives and ricinine itself. [] This highlights the importance of specific structural motifs for enhancing the desired biological activity.

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